molecular formula C13H19NO2 B13429154 (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Katalognummer: B13429154
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: HUGIDOONTNEDPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which allows for the stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines . This reaction involves the use of chiral enantiopure 1,2-amino alcohols and salicylaldehydes, resulting in the formation of cyclic imines that undergo further reactions to yield the desired oxazepine derivatives.

Industrial Production Methods

the use of one-pot synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these principles .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve standard laboratory techniques such as refluxing and stirring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Wirkmechanismus

The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes and ultimately causing cell death . This mechanism highlights its potential as a therapeutic agent against trypanosomiasis.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol

InChI

InChI=1S/C13H19NO2/c1-10(2)14-5-6-16-13-4-3-11(9-15)7-12(13)8-14/h3-4,7,10,15H,5-6,8-9H2,1-2H3

InChI-Schlüssel

HUGIDOONTNEDPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCOC2=C(C1)C=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.